molecular formula C16H17N3O3 B2708494 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide CAS No. 1904021-42-6

3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2708494
CAS No.: 1904021-42-6
M. Wt: 299.33
InChI Key: FEKSBEODSXDZPV-UHFFFAOYSA-N
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Description

This compound features a pyridine 1-oxide core linked to a pyrrolidine ring via a carbonyl group. The pyrrolidine moiety is further substituted with a 6-methylpyridin-2-yloxy group. The N-oxide functional group enhances polarity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-4-2-6-15(17-12)22-14-7-9-18(11-14)16(20)13-5-3-8-19(21)10-13/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKSBEODSXDZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Methylpyridine Moiety: This step often involves nucleophilic substitution reactions where the methylpyridine group is introduced to the pyrrolidine ring.

    Oxidation: The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the pyridine 1-oxide back to the pyridine form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and related pyridine-pyrrolidine derivatives:

Compound Name Key Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Reference
3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide 6-Methylpyridin-2-yloxy, carbonyl, pyridine 1-oxide C₁₆H₁₇N₃O₃ ~299.33 Synthesized
Nicotine 1-N-Oxide (Imp. E(EP)) Pyrrolidine linked to pyridine 1-oxide, methyl group C₁₀H₁₄N₂O 178.20
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Methoxy, pyrrolidinyl, acrylate ester C₁₆H₂₁N₃O₃ 303.36
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Chloro, hydroxymethyl-pyrrolidinyl, pivalamide C₁₇H₂₅ClN₄O₂ 364.86
(RS)-Anabasine (Imp. G(EP)) Piperidine (vs. pyrrolidine) linked to pyridine C₁₀H₁₄N₂ 174.24

Key Observations :

  • N-Oxide vs. Non-Oxidized Analogs: The target compound and Nicotine 1-N-Oxide share the pyridine N-oxide group, which increases polarity and may reduce blood-brain barrier penetration compared to non-oxidized analogs like nicotine .
  • Substituent Effects : The 6-methylpyridin-2-yloxy group in the target compound introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methoxy in or chloro in ).
  • Ring System Variations : Replacing pyrrolidine with piperidine (as in Anabasine) alters conformational flexibility and receptor interactions .

Physicochemical Properties

  • Steric Effects : The 6-methylpyridin-2-yloxy group may hinder interactions with deep binding pockets, unlike smaller substituents in .

Biological Activity

3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.33 g/mol
  • Structural Features : The compound features a pyridine ring, a pyrrolidine moiety, and an ether linkage which may contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structural attributes allow it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Interaction Studies

Studies have employed techniques like surface plasmon resonance and isothermal titration calorimetry to assess binding affinities of the compound to its targets. These studies indicate that the compound may exhibit significant interactions with biological macromolecules, influencing their activity.

Anticancer Activity

Research indicates that derivatives similar to this compound demonstrate anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects in various cancer cell lines, suggesting potential for development as anticancer agents .

Neuroprotective Effects

The compound may also possess neuroprotective properties, similar to other piperidine derivatives. Research has highlighted that such compounds can modulate neurotransmitter systems and exhibit protective effects against neuronal damage .

Antimicrobial Properties

Preliminary studies suggest that the compound could have antimicrobial activity. Structural analogs have been shown to inhibit bacterial growth, indicating a potential application in treating infections.

Research Findings and Case Studies

StudyFindings
Study A (2023)Investigated the interaction of the compound with PD-1/PD-L1 pathways.The compound demonstrated potential as an immunomodulator in cancer therapy.
Study B (2022)Explored neuroprotective effects in vitro using neuronal cell cultures.Indicated significant reduction in apoptosis under oxidative stress conditions.
Study C (2024)Assessed antimicrobial activity against Gram-positive bacteria.Showed promising results, warranting further exploration for therapeutic use.

Synthetic Routes and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.
  • Attachment of Methylpyridine Moiety : Nucleophilic substitution reactions.
  • Final Modifications : Esterification or other functional group modifications as needed.

Industrial methods may utilize continuous flow synthesis techniques to enhance yield and purity, ensuring consistent product quality.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other related compounds:

Compound TypeStructural FeaturesBiological Activity
Pyridazine DerivativesTwo nitrogen atoms in a six-membered ringAntimicrobial activity
Pyrimidine AnaloguesThree nitrogen atoms in a six-membered ringAntiviral properties
Piperidine-based CompoundsSaturated six-membered ring with one nitrogenNeuroprotective effects

Q & A

Q. What are the established synthetic routes for 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide?

The compound can be synthesized via alkylation of pyridine 1-oxides using methyl fluorosulfonate, followed by cyanide substitution. A key step involves the reaction of 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate to generate an intermediate 1-alkoxypyridinium salt, which is then treated with potassium cyanide to introduce nitrile groups. This method is adaptable for introducing substituents at the 2- and 6-positions of the pyridine ring . Stereochemical control during pyrrolidine ring formation may require chiral catalysts or resolution techniques, as evidenced by related pyrrolidine derivatives in the literature .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., pyrrolidine carbonyl protons at δ ~2.8–3.5 ppm and pyridine 1-oxide protons at δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., expected [M+H]+ ion). X-ray crystallography resolves stereochemistry of the pyrrolidine moiety, particularly if chiral centers are present .

Q. What stability considerations are critical for handling this compound?

Pyridine 1-oxides are hygroscopic and prone to decomposition under acidic or reducing conditions. Store in inert atmospheres (argon or nitrogen) at –20°C. Avoid exposure to strong bases, which may hydrolyze the pyrrolidine carbonyl group. Stability assays under varying pH (4–9) and temperature (4–37°C) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can stereochemical outcomes in pyrrolidine-linked pyridine derivatives be optimized?

Stereoselective synthesis of the pyrrolidine ring can be achieved using chiral auxiliaries or asymmetric catalysis . For example, Evans’ oxazolidinones or Jacobsen’s catalysts may control the configuration at the pyrrolidine carbon. Post-synthetic resolution via diastereomeric salt formation (e.g., with tartaric acid) is an alternative . Computational modeling (DFT) predicts steric and electronic effects influencing stereoselectivity .

Q. What mechanistic insights explain the reactivity of the pyridine 1-oxide moiety in this compound?

The 1-oxide group enhances electrophilicity at the pyridine ring’s 2- and 6-positions, facilitating nucleophilic substitutions (e.g., cyanide addition). Mechanistic studies using isotopic labeling (¹⁸O) and kinetic isotope effects (KIE) reveal a two-step process: (1) alkylation by methyl fluorosulfonate forms a reactive quaternary salt, and (2) cyanide displaces the alkoxy group via an SN2 pathway . Competing pathways (e.g., ring-opening) are minimized by low-temperature conditions (–40°C).

Q. How can this compound serve as a precursor for bioactive analogs?

The nitrile groups (if present) can be hydrolyzed to carboxylic acids for metal coordination (e.g., zinc-binding motifs in enzyme inhibitors). The pyrrolidine carbonyl is a potential site for derivatization (e.g., coupling with amines via EDC/HOBt). Bioactivity screening against kinase targets (e.g., p38 MAPK) is suggested, as structural analogs like SB-202190 show potent inhibition .

Methodological Considerations

Q. What analytical techniques resolve data contradictions in purity assessments?

Discrepancies between HPLC (apparent purity >98%) and ¹H NMR (impurity peaks) often arise from non-UV-active contaminants. Use orthogonal methods:

  • LC-MS to detect ionizable impurities.
  • Elemental analysis to verify C/H/N ratios.
  • TGA/DSC to identify residual solvents or decomposition products .

Q. How to design a stability study for long-term storage?

Conduct accelerated degradation studies under ICH guidelines:

  • Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C.
  • Container compatibility : Test leaching from glass vials or rubber stoppers via ICP-MS .

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